CUDC-907

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fimepinostat has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of histone deacetylase and phosphatidylinositol 3-kinase enzymes.

Biology: Fimepinostat is used to investigate the role of these enzymes in cellular processes and disease states.

Medicine: It has shown promise in clinical trials for the treatment of various cancers, including lymphoma and multiple myeloma

Analyse Biochimique

Biochemical Properties

CUDC-907 (Fimepinostat) plays a significant role in biochemical reactions by inhibiting both HDAC and PI3K enzymes. It potently inhibits class I PI3Ks (PI3Kα, PI3Kβ, PI3Kδ) with IC50 values of 19 nM, 54 nM, and 39 nM, respectively. Additionally, it inhibits class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10) with IC50 values of 1.7 nM, 5.0 nM, 1.8 nM, and 2.8 nM, respectively . These interactions lead to the modulation of various cellular processes, including cell cycle regulation, apoptosis, and gene expression.

Cellular Effects

This compound (Fimepinostat) exerts profound effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the PI3K/AKT/mTOR pathway and downregulating the expression of c-Myc . In neuroendocrine tumors, this compound enhances the uptake of meta-iodobenzylguanidine (mIBG) by upregulating the norepinephrine transporter (NET), leading to improved imaging and therapeutic outcomes . Furthermore, this compound induces cell cycle arrest and apoptosis in breast cancer cells by modulating the expression of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound (Fimepinostat) involves the inhibition of HDAC and PI3K enzymes, leading to the disruption of critical oncogenic signaling pathways. By inhibiting the PI3K-AKT-mTOR pathway, this compound reduces the activity of compensatory signaling molecules such as RAF, MEK, MAPK, and STAT-3 . This inhibition results in decreased cell proliferation and increased apoptosis. Additionally, this compound downregulates the expression of c-Myc, a key oncogene involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (Fimepinostat) have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged suppression of oncogenic pathways . The compound’s stability and long-term effects on cellular function make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound (Fimepinostat) vary with different dosages in animal models. In hepatocellular carcinoma models, a dosage of 300 mg/kg administered intragastrically three times a week resulted in significant tumor suppression . In neuroendocrine tumor models, a dosage of 5 mg/kg increased the uptake of mIBG in tumors, enhancing imaging and therapeutic outcomes . Higher doses may lead to toxic effects, including diarrhea and hyperglycemia .

Metabolic Pathways

This compound (Fimepinostat) is involved in metabolic pathways that regulate cell growth and survival. By inhibiting the PI3K-AKT-mTOR pathway, this compound affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis . The compound also interacts with enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

This compound (Fimepinostat) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution within tissues is influenced by its interactions with these transporters, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound (Fimepinostat) plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit HDAC and PI3K enzymes, leading to the modulation of key cellular processes and pathways .

Méthodes De Préparation

La synthèse du Fimépinostat implique plusieurs étapes clés :

Formation du noyau Thiéno[3,2-d]pyrimidine : Elle est obtenue par une série de réactions de condensation impliquant des matières premières appropriées.

Introduction des groupes pyridine et morpholine : Ces groupes sont introduits par des réactions de substitution nucléophile.

Couplage final et hydroxylation : Les dernières étapes impliquent le couplage des composés intermédiaires et l’introduction du groupe hydroxyle pour former le produit final.

Les méthodes de production industrielle du Fimépinostat sont optimisées pour assurer un rendement élevé et une pureté élevée, impliquant souvent des techniques de pointe comme la chromatographie liquide haute performance pour la purification.

Analyse Des Réactions Chimiques

Le Fimépinostat subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification du Fimépinostat.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du Fimépinostat.

4. Applications de la recherche scientifique

Le Fimépinostat a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l’inhibition des enzymes histone désacétylase et phosphatidylinositol 3-kinase.

Biologie : Le Fimépinostat est utilisé pour étudier le rôle de ces enzymes dans les processus cellulaires et les états pathologiques.

Médecine : Il a montré des promesses dans des essais cliniques pour le traitement de divers cancers, notamment le lymphome et le myélome multiple

Mécanisme D'action

Le Fimépinostat inhibe l’activité des enzymes histone désacétylase et phosphatidylinositol 3-kinase, empêchant ainsi l’activation de la voie de transduction du signal PI3K-AKT-mTOR . Cette voie est souvent suractivée dans de nombreux types de cellules cancéreuses, et son inhibition peut empêcher la croissance de ces cellules tumorales . De plus, le Fimépinostat altère la signalisation NF-κB, améliorant l’efficacité d’autres agents thérapeutiques comme la gemcitabine .

Comparaison Avec Des Composés Similaires

Le Fimépinostat est unique en raison de sa double inhibition des enzymes histone désacétylase et phosphatidylinositol 3-kinase. Des composés similaires comprennent :

Romidepsine : Un inhibiteur de l’histone désacétylase utilisé dans le traitement du lymphome cutané à cellules T.

Vorinostat : Un autre inhibiteur de l’histone désacétylase utilisé pour le traitement de divers cancers.

Idelalisib : Un inhibiteur de la phosphatidylinositol 3-kinase utilisé dans le traitement de la leucémie lymphoïde chronique.

Le mécanisme de double inhibition du Fimépinostat offre un potentiel thérapeutique plus large que ces inhibiteurs monocibles .

Propriétés

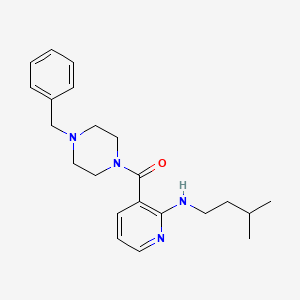

IUPAC Name |

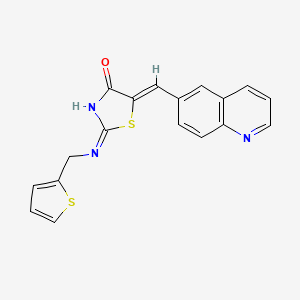

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWXJLIFIIOYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712307 | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339928-25-4 | |

| Record name | Fimepinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimepinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMEPINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

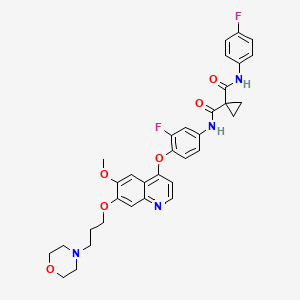

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)